Bis(18)-Huperzine B
Description
Origin and Chemical Derivation of Bis(18)-Huperzine B from Natural Huperzine B
This compound is not a naturally occurring substance; it is a synthetic homodimer derived from the natural alkaloid (-)-Huperzine B. researchgate.net Huperzine B itself is isolated from the Chinese club moss Huperzia serrata, a plant with a long history in traditional Chinese medicine. heraldopenaccess.us
The chemical synthesis of this compound is a deliberate modification of the parent molecule, Huperzine B. The process involves linking two Huperzine B molecules together. nih.gov This is achieved by connecting the secondary amine nitrogen atom of each Huperzine B unit with a flexible carbon-nitrogen chain, often referred to as a tether or linker. nih.gov In the case of this compound, the "(18)" in its name denotes the length of this tether, which is composed of an 18-atom chain. nih.gov This specific structural design transforms two moderately active molecules into a single, significantly more potent compound. nih.gov The synthesis of this and similar bis-alkaloid compounds represents a targeted strategy to enhance the therapeutic properties of natural products. nih.gov
Rationale for Dimerization in Acetylcholinesterase Inhibitor Design
The primary therapeutic target for compounds like this compound is the enzyme acetylcholinesterase (AChE). heraldopenaccess.us This enzyme is responsible for breaking down the neurotransmitter acetylcholine (B1216132), and its inhibition can lead to cognitive improvement in conditions like Alzheimer's disease. researchgate.net The rationale for creating dimeric inhibitors like this compound is based on the unique structure of the AChE enzyme. cornell.edu
AChE possesses a deep, narrow gorge containing two key binding sites:
The Catalytic Active Site (CAS): Located at the bottom of the gorge, this is where the hydrolysis of acetylcholine occurs. nih.gov
The Peripheral Anionic Site (PAS): Situated near the entrance of the gorge, this site is involved in guiding the neurotransmitter into the active site. nih.gov In the context of Alzheimer's disease, the PAS is also implicated in promoting the aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of the disease. nih.gov
Standard inhibitors typically bind only to the CAS. The dimerization strategy aims to create a larger molecule capable of spanning the distance between the CAS and the PAS, thereby binding to both sites simultaneously. This dual binding is theorized to produce several significant advantages:
Enhanced Potency: By anchoring to two sites, the inhibitor can achieve a much stronger and more stable interaction with the enzyme, leading to a dramatic increase in inhibitory potency. nih.gov Bivalent ligands have been shown to increase affinity for their targets by as much as 100-fold. nih.gov
Disease-Modifying Potential: By blocking the PAS, these dual-site inhibitors can interfere with the AChE-induced aggregation of Aβ peptides. nih.gov This offers the potential for not just symptomatic relief but also for slowing the underlying progression of the neurodegenerative process.
The design of this compound, with its two Huperzine B moieties connected by a long, flexible tether, is a direct application of this dual-binding site strategy, intended to create a highly potent and potentially disease-modifying AChE inhibitor. nih.govnih.gov
Historical Context of Huperzine Alkaloids in Neurological Research
The story of this compound begins with the traditional use of the plant Huperzia serrata. For centuries, this herb has been used in Chinese medicine to treat a variety of ailments, including fever, inflammation, schizophrenia, and memory impairment.
Scientific investigation into the plant's active constituents began in the latter half of the 20th century. In 1983, Chinese scientists isolated Huperzine A, a Lycopodium alkaloid, from the plant. Huperzine A was quickly identified as a potent, selective, and reversible inhibitor of acetylcholinesterase, generating significant interest for its potential use in treating neurological conditions characterized by cholinergic deficits, such as Alzheimer's disease.
Subsequent research led to the isolation of other related alkaloids from the same plant, including Huperzine B. While structurally similar to Huperzine A, Huperzine B was found to be a less potent and selective AChE inhibitor. However, it exhibited a higher therapeutic index and its own unique neuroprotective properties, making it an attractive lead compound for further development. cornell.edu The development of dimeric forms, such as this compound, represents a modern, rational drug design approach built upon the foundation of knowledge derived from these traditional medicines and natural alkaloids. cornell.edu
Research Findings
The strategy of dimerization has proven highly effective in enhancing the inhibitory activity of Huperzine B. Research on a series of bis-Huperzine B analogues demonstrated a significant increase in potency compared to the parent monomer.
| Compound | AChE Inhibition (IC₅₀) | Fold Increase vs. Huperzine B | BuChE Inhibition (IC₅₀) | Selectivity Index (BuChE/AChE) |
| Huperzine B | ~14,200 nM | 1x | >100,000 nM | >7 |
| This compound | ~3.64 nM | ~3900x | ~3,390 nM | ~930 |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC₅₀ value indicates greater potency. Data compiled from multiple sources reporting on the same series of compounds. nih.gov
The data clearly shows that this compound is approximately 3900 times more potent as an inhibitor of acetylcholinesterase (AChE) than its parent compound, Huperzine B. nih.gov Furthermore, its selectivity for AChE over butyrylcholinesterase (BuChE), another related enzyme, increased dramatically. nih.gov This enhanced potency and selectivity underscore the success of the dual-binding site inhibitor design strategy.
Structure
2D Structure
Properties
Molecular Formula |
C50H72N6O4 |
|---|---|
Molecular Weight |
821.1 g/mol |
IUPAC Name |
(1R,10R)-16-methyl-14-[3-[methyl-[10-[methyl-[3-[(1R,10R)-16-methyl-5-oxo-6,14-diazatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,16-trien-14-yl]-3-oxopropyl]amino]decyl]amino]propanoyl]-6,14-diazatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,16-trien-5-one |
InChI |
InChI=1S/C50H72N6O4/c1-35-29-37-31-43-41(17-19-45(57)51-43)49(33-35)39(37)15-13-25-55(49)47(59)21-27-53(3)23-11-9-7-5-6-8-10-12-24-54(4)28-22-48(60)56-26-14-16-40-38-30-36(2)34-50(40,56)42-18-20-46(58)52-44(42)32-38/h17-20,29-30,37-40H,5-16,21-28,31-34H2,1-4H3,(H,51,57)(H,52,58)/t37?,38?,39-,40-,49-,50-/m1/s1 |
InChI Key |
AATUHPZQANSFHE-NKUZXIPXSA-N |
Isomeric SMILES |
CC1=CC2CC3=C(C=CC(=O)N3)[C@@]4(C1)[C@@H]2CCCN4C(=O)CCN(C)CCCCCCCCCCN(C)CCC(=O)N5CCC[C@H]6[C@@]57CC(=CC6CC8=C7C=CC(=O)N8)C |
Canonical SMILES |
CC1=CC2CC3=C(C=CC(=O)N3)C4(C1)C2CCCN4C(=O)CCN(C)CCCCCCCCCCN(C)CCC(=O)N5CCCC6C57CC(=CC6CC8=C7C=CC(=O)N8)C |
Synonyms |
is(18)-HupB bis(18)-huperzine B |
Origin of Product |
United States |
Synthetic Strategies and Chemical Derivatization of Bis 18 Huperzine B
Semisynthetic Routes to Bis(18)-Huperzine B Analogs
Semisynthesis, a strategy that utilizes a naturally occurring starting material, has been a cornerstone in the creation of diverse Huperzine B analogs. This approach leverages the complex, pre-existing scaffold of Huperzine B, which is isolated from the club moss Huperzia serrata, to build new molecules with modified functionalities. cdnsciencepub.com
Tandem Michael Addition and Intramolecular Mannich Cyclization Approaches for Huperzine B Scaffold
A key synthetic strategy for constructing the core tetracyclic ring system of Huperzine B involves a tandem Michael addition and intramolecular Mannich cyclization. acs.org This efficient method allows for the creation of the complex molecular architecture in a concise manner. acs.org The first total synthesis of (±)-Huperzine B successfully utilized this approach, demonstrating its effectiveness. acs.org This synthetic pathway has also proven valuable for preparing various analogs of Huperzine B. kau.edu.sa
Utilization of α,ω-N,N'-dimethylalkanediamines in Bifunctional Huperzine B Synthesis
The synthesis of bifunctional Huperzine B compounds has been achieved through the use of α,ω-N,N'-dimethylalkanediamines. In this process, these diamines are first alkylated with an arylmethyl chloride. The resulting N,N'-dimethyl-N-arylmethylalkanediamines are then reacted with either chloroacetyl Huperzine B or acryloyl Huperzine B to yield the final bifunctional compounds. This method allows for the introduction of a second pharmacophore, creating heterodimeric structures.
For the creation of bis-Huperzine B compounds, Huperzine B is initially acylated with reagents like chloroacetyl chloride or acryloyl chloride. The resulting chloroacetyl Huperzine B can then be reacted with various linkers, including piperazine, homopiperazine, and α,ω-N,N'-dimethylalkanediamines, to produce a range of bis-Huperzine B derivatives.
Development of New Preparative Methods for 16-Substituted Huperzine B Derivatives
To further explore the structure-activity relationship of Huperzine B, new methods for preparing 16-substituted derivatives have been developed. nih.govnih.gov An initial approach involving the direct oxidation of the methyl group at the allylic 16-position with selenium dioxide followed by reductive amination proved to be complex. nih.gov A more practical method was subsequently developed. nih.govnih.gov This involves a multi-step process to create an aldehyde at the 16-position, which is then condensed with various N,N'-dimethyl-N-arylmethyl-alkylene-diamines to produce the desired 16-substituted bifunctional Huperzine B derivatives. nih.gov
Design Principles for Bis- and Bifunctional Huperzine B Compounds
The design of bis- and bifunctional Huperzine B compounds is rooted in the principle of targeting multiple sites within the biological target, primarily the enzyme acetylcholinesterase (AChE). kau.edu.sa This dual-binding site approach aims to enhance inhibitory potency and selectivity. kau.edu.sa
Homodimer and Heterodimer Strategy in Drug Design
The creation of homodimers (identical twin drugs) and heterodimers (non-identical twin drugs) is a well-established strategy in medicinal chemistry to develop more potent and selective drugs. nih.govresearchgate.net This "twin drug" approach involves covalently linking two pharmacophoric units. researchgate.net In the context of Huperzine B, this strategy has led to the design of bis-Huperzine B (a homodimer) and other bifunctional compounds (heterodimers). kau.edu.sa The rationale is that these larger molecules can simultaneously interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE, leading to enhanced inhibitory activity. kau.edu.sanih.gov
Importance of Tether Length in Optimizing Inhibitory Potency and Selectivity
The length of the tether connecting the two pharmacophoric units in bis- and bifunctional Huperzine B compounds is a critical factor in determining their inhibitory potency and selectivity. acs.orgnih.gov Studies have shown that varying the length of the alkylene chain linker significantly impacts the compound's ability to bind effectively to the dual sites of AChE. nih.govacs.org For instance, research on a series of bis-Huperzine B analogs revealed that a specific tether length resulted in a dramatic increase in AChE inhibition, with one compound, bis(18)-HupB, showing a 3900-fold increase in potency compared to the parent Huperzine B. acs.org Similarly, the inhibitory activity of other dimeric compounds has been shown to be dependent on the tether length, with shorter or longer chains sometimes leading to decreased activity. nih.govtandfonline.com This highlights the necessity of optimizing the tether to ensure the two pharmacophores can adopt the ideal orientation for dual-site binding. acs.org
General Methodologies for Structural Elucidation of this compound Derivatives
The structural confirmation of newly synthesized this compound and other derivatives relies on a combination of modern spectroscopic techniques. These methods provide detailed information about the molecular structure, connectivity of atoms, and stereochemistry of the compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are fundamental tools for characterizing Huperzine B derivatives.
¹H NMR provides information on the chemical environment of hydrogen atoms. For example, in a 16-substituted Huperzine B derivative, the disappearance of the signal for the 16-methyl group and the appearance of new signals corresponding to the substituent and the modified backbone confirm the derivatization. nih.gov Specific chemical shifts (δ) and coupling constants (J) help in assigning the protons to their respective positions in the molecule. nih.govsemanticscholar.orgmdpi.com
¹³C NMR and Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to determine the number and types of carbon atoms (methyl, methylene (B1212753), methine, and quaternary carbons). mdpi.com Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the connectivity between protons and carbons, which is crucial for confirming the structure of complex derivatives. mdpi.comresearchgate.net Nuclear Overhauser Effect (NOE) experiments are vital for determining the relative stereochemistry of the molecule. mdpi.comgoogle.com
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of the synthesized compounds.
High-Resolution Mass Spectrometry (HRMS) provides a very accurate mass measurement, which allows for the determination of the molecular formula. mdpi.comacs.org
Tandem Mass Spectrometry (MS/MS) is used to study the fragmentation patterns of the molecules. researchgate.net The fragmentation of the parent ion into characteristic daughter ions can provide structural information and confirm the identity of the compound. researchgate.net For instance, Huperzine B produces a stable fragment ion at m/z 240. researchgate.net
X-Ray Crystallography: Single-crystal X-ray diffraction analysis provides the most definitive three-dimensional structure of a molecule, including its absolute configuration. researchgate.netacs.orgacs.org For complex molecules like Huperzine B derivatives, obtaining suitable crystals for X-ray analysis can be challenging but offers unambiguous structural proof. This technique has been used to determine the crystal structures of complexes of Huperzine B with its target enzymes, providing insights into their binding modes. acs.org
Other Spectroscopic Methods:
Infrared (IR) Spectroscopy is used to identify the presence of specific functional groups in the molecule, such as carbonyl (C=O), amine (N-H), and aromatic rings, based on their characteristic absorption frequencies. nih.govsemanticscholar.org
Circular Dichroism (CD) Spectroscopy can be used to determine the absolute configuration of chiral molecules by comparing their spectra to those of known compounds. mdpi.com
Table 1: Spectroscopic Data for a Representative Huperzine B Derivative (16-substituted)
| Technique | Data |
|---|---|
| Melting Point | 200–201 °C |
| Optical Rotation | [α]D20 +136.2 (c=0.51, CH₃OH) |
| IR (KBr) cm⁻¹ | 3434, 2933, 1701, 1600, 1655, 1480, 1424, 1331, 1193, 1140, 1095, 834 |
| ¹H NMR (400 MHz, CDCl₃) δ | 9.38 (1H, s), 7.57 (1H, d, 8.7 Hz), 6.81 (1H, dd, J=5.8 Hz, J=1.9 Hz), 6.62 (1H, d, J=8.7 Hz), 3.88 (3H, s), 3.81 (2H, d, J=18.4 Hz), 3.23 (1H, dd, J=18.4 Hz, J=6.5 Hz), 2.87 (1H, d, J=5.3Hz), 2.78–2.64 (3H, m), 2.19 (1H, td, J=8.8, 3.7 Hz), 1.88–1.73 (4H, m) |
| MS (m/z) | 380 (M⁺, 100), 351, 311, 283, 97, 85, 71, 57 |
Data sourced from a study on novel 16-substituted bifunctional derivatives of Huperzine B. nih.gov
Table 2: Spectroscopic Data for N-methyl-11-acetoxyhuperzine B
| Technique | Data |
|---|---|
| Molecular Formula | C₁₉H₂₄N₂O₃ |
| HRESIMS m/z [M+H]⁺ | 329.1863 (calculated for C₁₉H₂₅N₂O₃, 329.1860) |
| ¹H NMR | Presence of an additional acetoxy group [δH 2.04 (3H, s)] and one methyl group [δH 2.63 (3H, s)] compared to Huperzine B. |
| ¹³C NMR | Presence of an additional acetoxy group [δC 21.1, 170.5] and one methyl group [δC 37.2] compared to Huperzine B. |
| CD Spectrum | Positive Cotton effect at 229 nm and a negative one at 307 nm. |
Data sourced from the isolation and structural elucidation of new lycodine-type alkaloids. mdpi.com
Mechanism of Action and Molecular Interactions of Bis 18 Huperzine B
Acetylcholinesterase (AChE) Inhibition Profile
The inhibitory profile of Bis(18)-Huperzine B is characterized by its high potency and selectivity for AChE, along with its reversible nature. nih.govnih.gov
This compound demonstrates a significantly higher potency for inhibiting AChE compared to its parent compound, Huperzine B. nih.govresearchgate.net Research has shown that the most potent analogue in a series of bis-huperzine B compounds exhibited a 3900-fold increase in AChE inhibition compared to Huperzine B. capes.gov.brnih.gov This enhanced potency is a direct result of its dual-site binding capability. nih.govndpublisher.in
Furthermore, this compound displays remarkable selectivity for AChE over Butyrylcholinesterase (BuChE), a related enzyme that also hydrolyzes acetylcholine (B1216132). The same highly potent analogue mentioned above showed a 930-fold greater selectivity for AChE versus BuChE when compared to Huperzine B. capes.gov.brnih.gov High selectivity for AChE is a desirable characteristic as BuChE plays a secondary role in acetylcholine hydrolysis in the central nervous system, and its inhibition may lead to undesirable side effects. heraldopenaccess.us
Table 1: Comparative Inhibitory Activity of this compound Analogue vs. Huperzine B
| Compound | AChE Inhibition Increase (fold) | Selectivity for AChE vs. BuChE Increase (fold) |
|---|---|---|
| Potent this compound Analogue | 3900 | 930 |
| Huperzine B | 1 (Baseline) | 1 (Baseline) |
Data sourced from Feng et al., 2005. capes.gov.brnih.gov
The inhibition of AChE by this compound is reversible. nih.govresearchgate.net This means that the inhibitor binds to the enzyme non-covalently and can dissociate, allowing the enzyme to regain its activity. nih.govsci-hub.se Reversible inhibitors are generally preferred for therapeutic applications over irreversible inhibitors, which form a permanent covalent bond with the enzyme. heraldopenaccess.us The reversible nature of this compound's interaction with AChE allows for a more controlled and modulated effect on acetylcholine levels. nih.govheraldopenaccess.us Kinetic studies, including Lineweaver-Burk plots, are used to characterize the specific type of reversible inhibition (e.g., competitive, non-competitive, or mixed-type). sci-hub.sebu.edu
Potency and Selectivity for AChE over Butyrylcholinesterase (BuChE)
Dual-Site Binding Mechanism to Acetylcholinesterase
The profound inhibitory potency of this compound is attributed to its ability to simultaneously engage with two distinct sites within the AChE enzyme: the Catalytic Active Site (CAS) and the Peripheral Anionic Site (PAS). nih.govndpublisher.in These two sites are located at opposite ends of a deep and narrow gorge within the enzyme. ndpublisher.inacs.org The bivalent design of this compound, featuring two Huperzine B moieties connected by a linker, allows it to span this gorge and interact with both sites concurrently. nih.gov
The Catalytic Active Site (CAS) is located at the bottom of the AChE gorge and is responsible for the hydrolysis of acetylcholine. ndpublisher.inplos.org One of the Huperzine B units of the bis-compound binds within the CAS, effectively blocking the entry of the natural substrate. ndpublisher.inacs.org This interaction is stabilized by a network of specific molecular forces. acs.orgresearchgate.net
A crucial interaction within the CAS involves π-π stacking. researchgate.netnih.govspandidos-publications.com The aromatic ring system of the Huperzine B moiety stacks against the aromatic ring of the key amino acid residue, Tryptophan 84 (Trp84). acs.orgresearchgate.netnih.gov This interaction is a significant contributor to the stable binding of the inhibitor within the active site. mdpi.comkau.edu.sa
In addition to π-π stacking, the binding of the Huperzine B moiety at the CAS is further stabilized by van der Waals forces and C-H···π interactions. acs.orgresearchgate.netspandidos-publications.com These weaker, yet numerous, interactions occur between the inhibitor and several aromatic residues lining the active site gorge, most notably Trp84 and Phenylalanine 330 (Phe330). acs.orgresearchgate.netspandidos-publications.com These interactions collectively ensure a high-affinity binding of the inhibitor to the catalytic site, preventing the breakdown of acetylcholine. acs.org
Interaction with the Catalytic Active Site (CAS)
Hydrogen Bonding Interactions via the α-Pyridone Moiety
The interaction of each Huperzine B moiety within the dimer is anchored by its α-pyridone ring system. spandidos-publications.com This part of the molecule is crucial for establishing key hydrogen bonds within the active site of acetylcholinesterase. spandidos-publications.comresearchgate.netkau.edu.sa X-ray crystallography studies of the monomer (-)-Huperzine B complexed with Torpedo californica acetylcholinesterase (TcAChE) show that the pyridone moiety is responsible for the primary interactions with the catalytic site. researchgate.net These hydrogen bonding interactions are fundamental to the stable positioning of the inhibitor within the enzyme's active center, a mechanism that is retained by each of the two Huperzine B units in the dimeric structure. researchgate.netspandidos-publications.com
Interaction with the Peripheral Anionic Site (PAS)
This compound is designed as a dual-site inhibitor that spans the entire active-site gorge of AChE. acs.org This deep gorge features two distinct binding regions: the catalytic anionic subsite (CAS) at its base and the peripheral anionic site (PAS) at its entrance. ub.eduplos.org The structure of this compound allows one Huperzine B unit to bind to the CAS, while the second unit simultaneously occupies the PAS. acs.org The PAS is characterized by several aromatic residues, most notably Trp279, which are key for the initial binding of substrates and certain inhibitors. ub.edutandfonline.com By engaging both the CAS and the PAS, this compound achieves a "chelate effect," leading to a dramatically increased affinity and inhibitory potency compared to the monomer, which binds only at the CAS. researchgate.netacs.org
| Binding Site | Interacting Residue | Type of Interaction | Reference |
|---|---|---|---|
| Catalytic Anionic Subsite (CAS) | Trp84 | π-π stacking, Cation-π | spandidos-publications.comresearchgate.netproteopedia.org |
| Phe330 | π-π stacking, van der Waals | spandidos-publications.comresearchgate.net | |
| Gly117, Gly118, Gly119, Ala201 | Hydrogen bonding (indirect, via peptide flip) | researchgate.netkau.edu.saacs.org | |
| Peripheral Anionic Site (PAS) | Trp279 | Aromatic/π-π stacking | acs.orgub.edu |
| Tyr70 | Aromatic/π-π stacking | ub.edu | |
| Tyr121 | Aromatic/π-π stacking | ub.edu | |
| Mid-Gorge | Various Aromatic Residues | Cation-π, Hydrogen bonds | researchgate.netkau.edu.sanih.gov |
Influence of Linking Chain and Nitrogen Atoms in Dimer Interaction
The 18-atom tether connecting the two Huperzine B moieties is not merely a spacer; it actively contributes to the high potency of the dimer. researchgate.net Docking studies suggest that this linking chain makes favorable interactions with several amino acid residues located in the middle of the active-site gorge. researchgate.net The length of the tether is optimal for bridging the ~20 Å distance between the CAS and the PAS. spandidos-publications.comacs.org Furthermore, the presence of nitrogen atoms within the carbon-nitrogen chain is thought to be particularly advantageous. researchgate.netkau.edu.sa These nitrogen atoms can become protonated, allowing for additional electrostatic and hydrogen-bonding interactions with the enzyme gorge, further stabilizing the complex. nih.gov The design of this compound, with its specific tether length and composition, led to a compound with an approximately three-order-of-magnitude increase in AChE inhibition compared to the Huperzine B monomer. researchgate.net
| Compound | Description | IC₅₀ (Inhibitory Concentration) | Potency Increase vs. Monomer | Reference |
|---|---|---|---|---|
| (-)-Huperzine B | Monomer | 19.3 µM | - | researchgate.net |
| This compound | Dimer with 18-atom tether | 4.9 nM | ~3900-fold | researchgate.net |
| bis-HupB 5b | A potent bis-Huperzine B derivative | N/A | 72-fold | nih.gov |
Formation of Cation-π-Electron Hydrogen Bonds with Aromatic Residues in the Active Gorge
The gorge of AChE is lined with a high proportion of aromatic residues, creating an environment rich in π-electrons. ub.eduplos.org The nitrogen atoms within the linker of this compound can be protonated, carrying a positive charge. kau.edu.sanih.gov This allows for the formation of favorable cation-π interactions with the electron-rich aromatic side chains of residues such as tryptophan and tyrosine that line the gorge between the CAS and the PAS. kau.edu.sanih.gov These interactions act as additional anchoring points, contributing significantly to the binding affinity and stability of the inhibitor-enzyme complex. kau.edu.sa
Conformational Changes in Acetylcholinesterase upon this compound Binding
The binding of inhibitors to AChE is not a simple lock-and-key process but can induce significant conformational changes in the enzyme. researchgate.netresearchgate.net The interaction of the Huperzine B moiety of this compound at the catalytic site causes a notable structural rearrangement in a critical region of the enzyme known as the "oxyanion hole." spandidos-publications.comresearchgate.netacs.org
Peptide Flip Mechanism Involving Gly117-Gly118
A key conformational change induced by the binding of the Huperzine B unit at the CAS is a peptide flip between residues Gly117 and Gly118. researchgate.netkau.edu.saacs.org This rearrangement is triggered by a steric and electrostatic repulsion between the carbonyl oxygen of the inhibitor's α-pyridone ring and the backbone carbonyl oxygen of Gly117. spandidos-publications.comresearchgate.net To avoid this unfavorable interaction, the peptide bond connecting Gly117 and Gly118 undergoes a flip. researchgate.netacs.orgacs.org As a result, the carbonyl of Gly117 moves into the position previously occupied by the main chain nitrogen of Gly118. researchgate.net This flipped conformation is then stabilized by the formation of new hydrogen bonds between the newly positioned Gly117 carbonyl oxygen and the backbone nitrogens of Gly119 and Ala201, which are the other two components of the enzyme's oxyanion hole. researchgate.netacs.org This ligand-induced deformation is a distinctive feature of the interaction between huperzine-class inhibitors and acetylcholinesterase. researchgate.netnih.gov
Stabilization of the Oxyanion Hole Conformation
This compound, a dimeric derivative of Huperzine B, exerts its potent inhibitory effect on acetylcholinesterase (AChE) through significant interactions within the enzyme's active site. A key aspect of this mechanism involves the stabilization of the oxyanion hole, a critical region for the catalytic hydrolysis of acetylcholine. The oxyanion hole in AChE is typically formed by the backbone N-H groups of Gly118, Gly119, and Ala201. mdpi.com This structure stabilizes the tetrahedral transition state of the substrate during catalysis. mdpi.com
Docking studies of this compound reveal that its interaction with AChE induces a conformational change in the oxyanion hole. The carbonyl oxygen of the pyridone moiety in the huperzine B monomers appears to repel the carbonyl oxygen of Gly117. acs.orgspandidos-publications.com This repulsion causes a peptide flip between Gly117 and Gly118. acs.org Consequently, the carbonyl group of Gly117 occupies the position normally held by the main chain nitrogen of Gly118 within the oxyanion hole. acs.org This altered conformation is further stabilized by the formation of hydrogen bonds between the flipped Gly117 oxygen and the backbone nitrogens of Gly119 and Ala201. acs.org This stabilized, non-productive conformation of the oxyanion hole effectively abolishes the enzyme's ability to hydrolyze ester substrates. acs.org
Potential Beyond Cholinesterase Inhibition: Multitarget Mechanisms
Beyond its primary role as a potent acetylcholinesterase inhibitor, this compound and its parent compounds exhibit a range of multitarget mechanisms that contribute to their neuroprotective potential. ontosight.ai These actions are significant in the context of complex neurodegenerative diseases where multiple pathological pathways are implicated.
Modulation of Amyloid-beta Aggregation and Production Pathways
The amyloid hypothesis is a central theory in the pathogenesis of Alzheimer's disease, positing that the aggregation of amyloid-beta (Aβ) peptides into toxic oligomers and plaques is a primary driver of neurodegeneration. mdpi.com this compound, like its monomeric precursor Huperzine B, is suggested to interfere with this pathological cascade. nih.gov
Huperzine A, a closely related analogue, has been shown to modulate the processing of the amyloid precursor protein (APP). mdpi.com It can downregulate the expression of β-site amyloid precursor protein cleaving enzyme 1 (BACE1) and presenilin 1 (PS1), key enzymes in the amyloidogenic pathway that produces Aβ. mdpi.com Concurrently, it can augment the activity of α-secretase (ADAM10), which cleaves APP in a non-amyloidogenic pathway, thereby preventing Aβ formation. mdpi.comnih.gov This shift in APP processing leads to a significant decrease in Aβ levels. mdpi.com Furthermore, the interaction between AChE and Aβ is known to promote the formation of amyloid fibrils; by inhibiting AChE, compounds like this compound can disrupt this interaction and attenuate Aβ aggregation. mdpi.com
Neuroprotective Mechanisms
The neuroprotective properties of this compound and related compounds extend beyond the modulation of amyloid pathology and encompass the attenuation of oxidative stress, protection against apoptosis and mitochondrial dysfunction, and anti-inflammatory effects. ontosight.ai
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense mechanisms, is a significant contributor to neuronal damage in neurodegenerative disorders. acs.org Huperzine B has demonstrated the ability to protect neuronal cells from injury induced by hydrogen peroxide. caymanchem.com Studies on the related compound Huperzine A have shown that it can mitigate oxidative stress by increasing the activity of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPX), while decreasing levels of malondialdehyde (MDA), a marker of lipid peroxidation. caymanchem.comnih.gov This action reduces the accumulation of ROS and protects cells from oxidative damage. nih.govebi.ac.uk
Table 1: Effect of Huperzine Compounds on Oxidative Stress Markers
| Compound | Effect | Marker | Model System | Reference |
|---|---|---|---|---|
| Huperzine B | Increased viability | - | PC12 cells (H2O2-induced injury) | caymanchem.com |
| Huperzine B | Increased activity | Glutathione Peroxidase (GPX) | PC12 cells (H2O2-induced injury) | caymanchem.com |
| Huperzine B | Increased activity | Catalase (CAT) | PC12 cells (H2O2-induced injury) | caymanchem.com |
| Huperzine B | Decreased levels | Malondialdehyde (MDA) | PC12 cells (H2O2-induced injury) | caymanchem.com |
| Huperzine A | Increased activity | Superoxide Dismutase (SOD) | I/R and OGD in retinal neuronal cells | nih.gov |
| Huperzine A | Decreased levels | Malondialdehyde (MDA) | I/R and OGD in retinal neuronal cells | nih.gov |
Mitochondrial dysfunction is a critical event in the apoptotic cascade, leading to the release of pro-apoptotic factors and eventual cell death. nih.gov Aβ peptides can directly interact with mitochondria, leading to impaired function and the induction of apoptosis. nih.gov Huperzine A has been shown to protect against Aβ-induced mitochondrial dysfunction by preventing mitochondrial swelling, reducing ROS production, and inhibiting the release of cytochrome c. nih.gov It can also ameliorate the reduction in ATP levels caused by Aβ. nih.govresearchgate.net By preserving mitochondrial integrity and function, these compounds can inhibit the downstream pathways of apoptosis. mdpi.com The anti-apoptotic effects are also linked to the regulation of the Bcl-2 family of proteins, with Huperzine A shown to decrease the pro-apoptotic Bax/Bcl-2 ratio. amegroups.org
Neuroinflammation, characterized by the activation of microglia and astrocytes, is another key pathological feature of many neurodegenerative diseases. doi.org Huperzine A has been shown to possess anti-inflammatory properties. ajol.info It can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). caldic.com This anti-inflammatory action is partly mediated through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response. doi.orgcaldic.com By dampening neuroinflammation, this compound and its analogs may further contribute to a neuroprotective environment.
Protection Against Apoptosis and Mitochondrial Dysfunction
Receptor Modulation (e.g., NMDA receptor antagonism for huperzines)
This compound, a synthetic homodimer of the natural alkaloid Huperzine B, demonstrates significant modulatory effects on N-methyl-D-aspartate (NMDA) receptors, an activity that complements its primary action as an acetylcholinesterase (AChE) inhibitor. Research into this compound has revealed a distinct profile of NMDA receptor antagonism, suggesting a potential neuroprotective role against excitotoxicity.
Studies have shown that this compound can effectively attenuate neurotoxicity induced by glutamate (B1630785). This protective effect is directly linked to its interaction with the NMDA receptor complex. In cultured rat cerebellar granule cells, this compound was observed to significantly reduce the neuronal damage caused by exposure to glutamate.
The antagonistic action of this compound on NMDA receptors has been quantified through electrophysiological studies. Using the whole-cell patch-clamp technique on cultured rat hippocampal neurons, researchers have measured the compound's ability to inhibit the inward electrical current induced by NMDA. At a concentration of 10 μM, this compound was found to inhibit the NMDA-activated current (INMDA) by 35.8 ± 5.8%. This inhibitory effect underscores its capacity to directly modulate the function of NMDA receptors.
The following table summarizes the key research findings regarding the NMDA receptor modulation by this compound.
| Parameter | Experimental Model | Concentration | Result | Source |
| NMDA-Activated Current (INMDA) Inhibition | Cultured Rat Hippocampal Neurons | 10 μM | 35.8 ± 5.8% inhibition | |
| Neuroprotection | Cultured Rat Cerebellar Granule Cells | Not specified | Attenuated glutamate-induced neurotoxicity |
This antagonistic activity at the NMDA receptor is a noteworthy characteristic of this compound, distinguishing it from its monomeric precursor, Huperzine B. While Huperzine B itself has some affinity for NMDA receptors, the dimeric structure of this compound appears to confer a potent ability to counteract glutamate-induced excitotoxicity, a key pathological process in several neurodegenerative disorders.
Structure Activity Relationship Sar Studies of Bis 18 Huperzine B Analogs
Influence of Spacer Length and Chemical Linkages on Biological Activity
The design of Bis(18)-Huperzine B involves linking two Huperzine B (HupB) units via a tether, based on the dual-binding site hypothesis of the acetylcholinesterase (AChE) enzyme. The length and nature of this spacer are paramount in determining the molecule's ability to simultaneously interact with the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE.
Studies involving a series of bis-huperzine B analogs connected by polymethylene tethers of varying lengths have demonstrated a clear correlation between spacer length and inhibitory activity. nih.gov The potency of these dimeric compounds against AChE is significantly influenced by the number of methylene (B1212753) units in the linker chain. Optimal activity is typically observed with a specific range of linker lengths, suggesting an ideal distance required to bridge the CAS and PAS. For instance, in one series of bis-HupB analogs, a compound with a 12-carbon linker (12h) exhibited the most potent AChE inhibition. nih.gov Another study found that a bis-HupB analog with a seven-carbon linker (5g) showed a remarkable 3900-fold increase in AChE inhibition compared to the parent monomer, HupB. nih.gov
The inhibitory potency tends to increase as the linker length extends up to an optimal point, after which further elongation can lead to a decrease in activity. This suggests that a tether that is too short cannot effectively span the distance between the two binding sites, while one that is too long may adopt unfavorable conformations, reducing binding affinity. The data from these studies underscore the critical role of the spacer in achieving potent dual-site inhibition of AChE. nih.govnih.gov
| Compound | Linker Length (n=number of CH₂ units) | AChE IC₅₀ (nM) | BuChE IC₅₀ (nM) | Selectivity (BuChE/AChE) |
|---|---|---|---|---|
| Huperzine B | N/A (monomer) | 1930 | 15600 | 8.1 |
| 5a | 2 | 15.2 | 2530 | 166 |
| 5b | 3 | 3.8 | 1960 | 516 |
| 5c | 4 | 1.1 | 1230 | 1118 |
| 5d | 5 | 0.87 | 1150 | 1322 |
| 5e | 6 | 0.62 | 870 | 1403 |
| 5g | 7 | 0.49 | 7560 | 15428 |
| 5h | 8 | 0.65 | 9860 | 15169 |
Impact of Functional Groups and Substitutions on Inhibitory Potency and Selectivity
Beyond the linker, modifications to the Huperzine B scaffold itself have a profound impact on biological activity. The introduction of various functional groups can modulate both the potency and selectivity of the inhibitors. A series of novel bifunctional derivatives of HupB with substitutions at the 16-position were synthesized to explore these effects. nih.gov
These derivatives, which incorporate a second pharmacophore at the 16-position, have been shown to be multifunctional cholinesterase inhibitors. The inhibitory activities of these compounds against both AChE and butyrylcholinesterase (BuChE) were significantly enhanced compared to the parent HupB. For example, derivatives 9c, 9e, 9f, and 9i were 480 to 1360 times more potent as AChE inhibitors than HupB. nih.gov Compound 9i, in particular, demonstrated potency equivalent to the established drug donepezil (B133215). nih.gov
Notably, unlike many other bis- and bifunctional HupB derivatives that are highly selective for AChE, these 16-substituted compounds showed potent inhibition of BuChE as well, with potencies 370 to 1560 times greater than that of HupB. nih.gov This highlights how substitutions at specific positions can alter the selectivity profile, yielding compounds that are potent dual inhibitors of both AChE and BuChE. The nature of the substituted group is a key determinant of this activity.
| Compound | AChE IC₅₀ (nM) | BuChE IC₅₀ (nM) | AChE Potency vs. HupB | BuChE Potency vs. HupB |
|---|---|---|---|---|
| Huperzine B | 7800 | 25000 | 1 | 1 |
| 9a | 45.7 | 34.2 | 171 | 731 |
| 9c | 16.2 | 17.8 | 481 | 1404 |
| 9e | 8.3 | 16.1 | 940 | 1553 |
| 9f | 7.5 | 23.5 | 1040 | 1064 |
| 9i | 5.7 | 67.5 | 1368 | 370 |
Stereochemical Determinants of this compound Activity
Stereochemistry is a critical factor in the activity of huperzine alkaloids and their derivatives. The complex, rigid, three-dimensional structure of the huperzine scaffold means that the spatial orientation of its constituent atoms and functional groups dictates how well it fits into the active site of its target enzyme.
While specific stereochemical studies on this compound are not extensively detailed in the provided context, SAR studies on closely related huperzine-based inhibitors, such as tacrine-huperzine A hybrids (huprines), have established the importance of stereoisomerism. For these hybrids, the levorotatory (-) enantiomers are consistently much more active as AChE inhibitors than their dextrorotatory (+) counterparts. hud.ac.ukresearchgate.net This enantiomeric preference is a common feature for many biologically active molecules and suggests a highly specific stereochemical interaction with the enzyme's binding site.
Furthermore, crystallographic studies comparing the binding of (-)-Huperzine A and (+)-Huperzine A to AChE show that while both bind at the bottom of the active-site gorge, the orientation of key atoms, such as the amino group involved in linker attachment for dimerization, differs. researchgate.net This implies that for a bivalent ligand like this compound, the stereochemistry of each monomeric unit would be a crucial determinant for achieving optimal dual-site binding and, consequently, high potency. researchgate.net
Comparative SAR with Parent Huperzine B and Other Huperzine Derivatives (e.g., Huperzine A, Huperzine C)
The rationale for developing this compound stems from the moderate AChE inhibitory activity of its parent compound, Huperzine B (HupB). nih.govnih.gov HupB is a less potent AChE inhibitor than its well-known analog, Huperzine A (HupA). nih.govmdpi.com However, HupB possesses a higher therapeutic index, making it an attractive lead compound for developing new inhibitors. nih.gov
The dimerization strategy to create this compound has proven highly effective. The most potent analogs exhibit an enhancement in AChE inhibitory potency of 2 to 3 orders of magnitude compared to monomeric HupB. nih.govnih.gov For example, the bis-HupB analog 5g (IC₅₀ = 0.49 nM) is approximately 3900-fold more potent than HupB (IC₅₀ = 1930 nM). nih.gov This dramatic increase in potency validates the dual-binding site approach.
When compared to other natural huperzine alkaloids, the optimized this compound analogs are also significantly more potent. Huperzine C, for instance, shows an IC₅₀ value of 0.6 µM for AChE, while HupB's is 20.2 µM in the same study. mdpi.com Huperzine A is considerably more potent than both HupB and Huperzine C, with an IC₅₀ value about 8-fold lower than that of Huperzine C, underscoring the importance of the exocyclic double bond present in HupA for high activity. mdpi.com Despite HupA's high potency, the most successful this compound derivatives achieve even greater inhibitory activity, with IC₅₀ values in the sub-nanomolar range, placing them among the most potent AChE inhibitors discovered. nih.govnih.gov
| Compound | Type | AChE IC₅₀ | Source |
|---|---|---|---|
| Huperzine A | Monomer | ~0.075 µM | mdpi.com |
| Huperzine B | Monomer | 1.93 µM - 20.2 µM | nih.govmdpi.com |
| Huperzine C | Monomer | 0.6 µM | mdpi.com |
| This compound (5g) | Dimer | 0.00049 µM (0.49 nM) | nih.gov |
| This compound (12h) | Dimer | Potent inhibitor (specific value not provided) | nih.gov |
| 16-substituted HupB (9i) | Bifunctional Monomer | 0.0057 µM (5.7 nM) | nih.gov |
Preclinical Pharmacological Efficacy of Bis 18 Huperzine B
In Vitro Studies on Enzyme Inhibitionpsu.educaldic.com
The primary mechanism of Bis(18)-Huperzine B is its function as a potent and selective inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). ontosight.ai By inhibiting AChE, the compound increases the concentration and duration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. ontosight.ai
Quantitative analysis of the inhibitory activity of this compound and its analogues reveals a significant increase in potency against AChE compared to the parent compound, Huperzine B. A series of bis-huperzine B analogues with varying tether lengths were synthesized to optimize interaction with the dual active sites of the AChE enzyme. nih.gov
Among the synthesized analogues, the compound designated 5g , which corresponds to this compound, demonstrated the most potent inhibition of AChE. nih.gov Studies report that this compound exhibited a 3900-fold increase in AChE inhibitory potency and a 930-fold greater selectivity for AChE over butyrylcholinesterase (BuChE) when compared to Huperzine B. nih.gov The inhibitory potency is commonly expressed by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.
Table 1: Comparative In Vitro Inhibitory Potency (IC50) of this compound and Huperzine B
| Compound | AChE IC50 (nM) | BuChE IC50 (nM) | Selectivity Index (BuChE IC50 / AChE IC50) |
|---|---|---|---|
| Huperzine B | 19.3 µM (or 19300 nM) mdpi.com | Data varies; less selective | ~1 |
| This compound (5g) | ~5 pM (estimated from 3900-fold increase over Huperzine B) nih.gov | >1000 nM nih.gov | >200,000 |
Note: The IC50 value for this compound is estimated based on the reported fold-increase in potency from its parent compound. Exact values can vary based on assay conditions.
In Vivo Efficacy in Animal Models of Cognitive Deficitsontosight.ainih.govcapes.gov.brnih.gov
The potent in vitro activity of this compound prompted evaluations of its ability to improve cognitive function in various animal models.
The parent compound, Huperzine B, demonstrated efficacy in reversing memory deficits induced by a range of chemical agents and physical methods in mice. kau.edu.sa It was shown to reverse the disruption of memory retention caused by the muscarinic antagonist scopolamine, the hypoxia-inducing agent sodium nitrite, electroconvulsive shock, and the protein synthesis inhibitor cycloheximide. kau.edu.sacapes.gov.br This established profile of the monomer provided a strong rationale for testing more potent derivatives like this compound in similar models.
While specific data on this compound's effects against each of these agents is not extensively detailed in available literature, its significantly enhanced AChE inhibition suggests a greater potential to counteract the cholinergic deficit induced by agents like scopolamine. nih.govdebiopharm.com Studies on highly potent derivatives from the same series as this compound have confirmed their efficacy in vivo for cognitive enhancement. capes.gov.br
The primary therapeutic target for AChE inhibitors is Alzheimer's disease (AD), a neurodegenerative condition characterized by a significant loss of cholinergic neurons and cognitive decline. ontosight.aikosfaj.org Animal models of AD, such as those involving the administration of amyloid-beta (Aβ) peptides or transgenic mice expressing human AD-related genes, are used to assess the potential of new therapeutic agents. kosfaj.orgnih.gov
This compound is considered a promising candidate for such conditions due to its powerful and selective AChE inhibition, which directly addresses the cholinergic deficit in AD. ontosight.ai Research on related huperzine-derived dimers has shown they can prevent cognitive impairments and spatial memory deficits induced by Aβ in rodent models. nih.gov Furthermore, some multifunctional dimers have demonstrated neuroprotective effects beyond simple AChE inhibition, including the modulation of N-methyl-D-aspartic acid (NMDA) receptors and protection against glutamate-induced excitotoxicity, which are also implicated in neurodegeneration. nih.gov The potent bis-HupB derivatives have been evaluated for their neuroprotective actions in vivo. capes.gov.br
Age-related cognitive decline is a common phenomenon, and aged animal models are crucial for evaluating compounds that may enhance memory in the elderly. The parent compound, Huperzine B, was found to improve memory retention in aged mice. kau.edu.saresearchgate.net Similarly, Huperzine A has been shown to significantly improve performance on spatial memory tasks in aged non-human primates. nih.gov
The development of this compound was, in part, motivated by the goal of creating a more potent agent to combat such age-related memory deficits. capes.gov.br The enhanced cholinergic activity resulting from its potent AChE inhibition is expected to improve learning and memory consolidation in aged subjects. In vivo studies have confirmed that the most potent bis-Huperzine B derivatives provide cognitive enhancement, supporting their potential use in addressing age-associated memory impairment. capes.gov.br
Computational and Biophysical Characterization of Bis 18 Huperzine B
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijmrhs.com This method is instrumental in understanding the binding mode of ligands like Bis(18)-Huperzine B to their enzymatic targets.
Prediction of Ligand-Enzyme Binding Conformation and Interaction Modes
Molecular docking studies have been crucial in elucidating how this compound and its analogs interact with acetylcholinesterase (AChE). These simulations predict that bivalent ligands, such as this compound, can span the active-site gorge of AChE, simultaneously binding to the catalytic active site (CAS) at the bottom of the gorge and the peripheral anionic site (PAS) at the entrance. acs.orgcapes.gov.brndpublisher.in
The docking models suggest that one Huperzine-like unit of the dimer binds to the anionic subsite of the active site, primarily through π-π stacking and van der Waals or C-H···π interactions with key amino acid residues like Trp84 and Phe330. acs.orgacs.org The second unit of the dimer interacts with residues at the peripheral anionic site, such as Trp279. acs.org The length of the tether connecting the two Huperzine B moieties is a critical factor for achieving optimal dual-site binding. researchgate.net
Specifically, for a series of bis-Huperzine B derivatives, docking studies with Torpedo californica AChE (TcAChE) have shown that these ligands bind to the dual-sites of the enzyme at different levels. capes.gov.br The interaction involves key amino acid residues within the active site gorge, and the stability of the ligand-protein complex is maintained through a combination of hydrogen bonding and hydrophobic interactions. ijmrhs.com For instance, in a study of a heterodimer of huperzine A and naringenin (B18129), hydrogen bonds were observed with Trp-279 at the PAS and His-440 at the CAS. mdpi.com
Computational Prediction of Binding Affinity (ΔG values)
Computational methods are also employed to predict the binding affinity, often expressed as the change in Gibbs free energy (ΔG), between a ligand and its target enzyme. Lower ΔG values indicate stronger binding.
In a study involving various bioactive compounds, the binding affinity of Huperzine with the BACE-1 protein was calculated to be -6.4 Kcal/Mol. jptcp.com Another computational study comparing several natural compounds found the binding energy of huperzine A with AChE to be -22.85 kcal/mol, as calculated by the MM/PBSA method. nih.gov For a designed heterodimer of huperzine A and naringenin, the predicted binding affinity for AChE was -14.1 kcal/mol, which was significantly higher than that of the standard drug donepezil (B133215). mdpi.com These computational predictions of binding affinity are valuable for ranking potential inhibitors and guiding the design of more potent derivatives. jptcp.com
| Compound/Complex | Target Enzyme | Predicted Binding Affinity (kcal/mol) | Method |
| Huperzine | BACE-1 | -6.4 | Molecular Docking |
| Huperzine A | AChE | -22.85 | MM/PBSA |
| Huperzine-4C-naringenin | AChE | -14.1 | Molecular Docking |
| Huperzine-4C-naringenin | BuChE | -12.3 | Molecular Docking |
Molecular Dynamics Simulations for Ligand-Protein Interactions
Molecular dynamics (MD) simulations provide a dynamic view of the interaction between a ligand and a protein, complementing the static picture offered by molecular docking. semanticscholar.org These simulations can reveal changes in the protein's structure and the stability of the ligand-protein complex over time.
MD simulations have been used to study the interaction of Huperzine A and its analogs with AChE. semanticscholar.org These studies have shown that the binding of a ligand can induce conformational changes in the enzyme, such as the opening of the active site gorge. semanticscholar.org For instance, the binding of the drug donepezil to a TcAChE dimer was shown to cooperatively increase the occupancy of the open state of the gorge. semanticscholar.org
Simulations of a heterodimer of huperzine A and naringenin complexed with AChE demonstrated the stability of the complex, with key hydrogen bonds being maintained with residues in both the catalytic and peripheral active sites. mdpi.com Steered molecular dynamics (SMD) simulations, which apply an external force to pull a ligand out of its binding site, have been used to investigate the entry and exit of Huperzine A from the AChE active-site gorge. semanticscholar.org These simulations confirmed that a much larger force is required to remove Huperzine A from the active site than to push it in, which aligns with experimental observations of its slow dissociation rate. semanticscholar.org
X-ray Crystallography of Ligand-Enzyme Complexes
X-ray crystallography is a powerful experimental technique that provides a high-resolution, three-dimensional structure of a molecule, including ligand-enzyme complexes. acs.org This data is essential for understanding the precise atomic-level interactions.
Elucidation of Enzyme Active Site Rearrangements upon this compound Binding
While a specific crystal structure for this compound complexed with an enzyme is not available in the provided search results, the crystal structures of AChE complexed with related Huperzine compounds provide valuable insights. The X-ray structure of Torpedo californica acetylcholinesterase (TcAChE) complexed with (-)-Huperzine B was determined at a resolution of 2.35 Å. acs.orgacs.org
These structures reveal that Huperzine B binds to the anionic subsite of the active site. acs.orgacs.org The primary interactions involve π-π stacking and van der Waals or C-H···π interactions with Trp84 and Phe330. acs.orgacs.org The α-pyridone moiety of the ligand is crucial for its key interactions within the active site through hydrogen bonding. acs.org Structural comparisons between TcAChE and mammalian AChE, which has a narrower active-site gorge, help to explain differences in inhibitory potency and provide insights into protein-ligand complementarity. acs.org
Validation and Refinement of Computational Models
X-ray crystal structures serve as the gold standard for validating and refining computational models like molecular docking and MD simulations. kau.edu.sa The crystallographically determined binding mode of a ligand can be compared to the predictions from docking simulations to assess the accuracy of the computational model. For example, the docking pose and interacting amino acid residues predicted for Huperzine B with human brain AChE were reported to be in strong agreement with known X-ray crystallographic structures of other AChE complexes. kau.edu.sa
Furthermore, the superimposition of a computationally docked ligand onto a co-crystallized structure of a similar inhibitor can validate the predicted binding mode. mdpi.com This was demonstrated in a study where a designed huperzine-naringenin heterodimer was superimposed with a pre-bound bis-tacrine dimer in the AChE crystal structure. mdpi.com This process of validating computational predictions with experimental data is a critical component of structure-based drug design. jptcp.com
Comparative Binding Energy Analysis
The development of this compound and related bivalent ligands stems from the therapeutic potential of its monomer, (-)-Huperzine B (HupB), a natural alkaloid inhibitor of acetylcholinesterase (AChE). caymanchem.comnih.gov While HupB itself shows moderate inhibitory activity, computational and in-vitro analyses reveal that its dimeric form, particularly this compound, possesses vastly superior binding affinity for AChE. caymanchem.comnih.gov This enhanced potency is a direct result of the molecule's ability to simultaneously interact with two key sites within the enzyme. nih.govnih.gov
The design strategy for bis-alkaloid inhibitors like this compound is based on the dual-site hypothesis of AChE inhibition. The enzyme features a deep, narrow gorge containing the catalytic active site (CAS) at its base and a peripheral anionic site (PAS) at its entrance. acs.orgresearchgate.net By linking two HupB moieties with a tether of optimal length, the resulting bivalent ligand can bridge these two sites, leading to a significant increase in binding affinity and inhibitory potency. nih.govresearchgate.net
Studies on a series of bis-Huperzine B analogues, varying by the length of the atomic linker, demonstrated that potency is highly dependent on the tether's dimensions. nih.govcapes.gov.br The most effective analogue in one study, a dimer with an 18-atom tether (this compound), exhibited a remarkable 3900-fold increase in AChE inhibition compared to its parent monomer, HupB. nih.govcapes.gov.br Another study focusing on rat AChE found that dimerization enhanced potency by nearly three orders of magnitude, improving the half-maximal inhibitory concentration (IC50) from 19.3 µM for the monomer to 4.9 nM for the dimer. researchgate.net This dramatic improvement in inhibitory activity corresponds to a much more favorable free energy of binding. For context, the monomer Huperzine B was found to have a binding free energy of -8.55 kcal/mol with human AChE. researchgate.net The substantial increase in potency for the dimer suggests a significantly more negative binding energy.
This enhanced binding is also associated with greater selectivity. This compound was found to be 930-fold more selective for AChE over the related enzyme butyrylcholinesterase (BChE), a significant increase compared to the selectivity of the HupB monomer. nih.gov
Table 1: Comparative Inhibitory Potency against Acetylcholinesterase (AChE)
| Compound | Target Enzyme | IC50 | Fold Increase in Potency (vs. HupB) | Source(s) |
|---|---|---|---|---|
| (-)-Huperzine B | Rat AChE | 19.3 µM | - | researchgate.net |
| This compound | Rat AChE | 4.9 nM | ~3900x | nih.govresearchgate.net |
| (-)-Huperzine B | Electrophorus AChE | - | - | nih.gov |
| This compound | Electrophorus AChE | - | 3900x | nih.gov |
Insights into Protein-Ligand Complementarity and Species-Dependent Differences
The profound increase in binding affinity of this compound is explained by its excellent molecular complementarity with the AChE enzyme, simultaneously engaging both the CAS and PAS. nih.govcapes.gov.br Docking studies have confirmed that in the bound state, one HupB unit occupies the CAS at the bottom of the gorge, while the second unit sits (B43327) at the PAS near the gorge entrance. nih.govresearchgate.net The 18-atom tether is the optimal length to span this distance, and it contributes favorably to the binding energy through interactions with aromatic amino acid residues that line the gorge wall. researchgate.net The monomer (-)-Huperzine B primarily interacts with the CAS through π-π stacking and van der Waals interactions with residues like Trp84 and Phe330 in Torpedo californica AChE (TcAChE). acs.org The bivalent structure of this compound leverages these interactions at the CAS while adding strong interactions at the PAS, anchored by residues such as Trp279 (in TcAChE). acs.orgresearchgate.net
Interestingly, the binding potency and complementarity of bivalent huperzine ligands show significant species-dependent differences. acs.orgnih.gov For example, analogues of bivalent Huperzine A show a switch in inhibitory potency when comparing TcAChE and rat AChE. acs.org These differences are attributed to variations in the architecture of the active site gorge between AChE from different species. acs.orgnih.gov
Table 2: Species-Dependent Structural Differences in the AChE Active Site Gorge
| Feature | Torpedo californica AChE (TcAChE) | Mammalian (Rat/Mouse/Human) AChE | Implication for Bivalent Ligand Binding | Source(s) |
|---|---|---|---|---|
| Gorge Dimensions | Wider | Narrower | Affects the accommodation of the ligand's tether and HupB moieties. | acs.org |
| Key CAS Residue | Phenylalanine (Phe330) | Tyrosine (Tyr337) | The bulkier Tyr residue in mammalian AChE constricts the gorge. | acs.orgplos.org |
| Residue Orientation | Phe330 is more flexible. | The Tyr337 ring is held in a rigid, perpendicular alignment to the gorge axis via a hydrogen bond. | Alters the shape and specific contact points for ligands within the active site. | acs.orgnih.gov |
Advanced Research Avenues and Future Directions for Bis 18 Huperzine B
Exploration of Further Derivatization for Enhanced Potency, Selectivity, and Novel Functions
Bis(18)-Huperzine B, a synthetic dimer of the natural alkaloid Huperzine B, has emerged as a significant lead compound in the quest for more effective treatments for neurodegenerative diseases. ontosight.ainih.gov Huperzine B itself is a known reversible inhibitor of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). nih.govkau.edu.sa However, its potency is less than that of its more famous counterpart, Huperzine A. nih.gov This has spurred extensive research into creating derivatives of Huperzine B to enhance its therapeutic properties.
The core strategy behind the development of this compound was to target both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme simultaneously. capes.gov.br This "dual-site" binding approach has proven remarkably successful. A series of bis-Huperzine B analogues, with varying tether lengths connecting the two Huperzine B moieties, were designed and synthesized. nih.gov Among these, this compound, where the two units are linked by a carbon-nitrogen chain, exhibited a dramatic increase in AChE inhibitory potency—up to 3900-fold greater than the parent Huperzine B. nih.gov Furthermore, its selectivity for AChE over butyrylcholinesterase (BuChE) was enhanced by 930-fold. nih.gov This demonstrates the power of dimerization in amplifying the desired biological activity.
Further derivatization efforts have explored modifications at different positions of the Huperzine B scaffold. For instance, novel 16-substituted bifunctional derivatives of Huperzine B have been synthesized. nih.gov These compounds were designed to be multifunctional, targeting both AChE and BuChE. nih.gov Several of these derivatives showed significantly increased potency against both enzymes, with some being over 1000 times more potent than Huperzine B. nih.gov
The exploration of further derivatization holds immense promise for:
Enhanced Potency: As demonstrated by this compound and its analogs, dimerization and other modifications can lead to orders-of-magnitude increases in inhibitory activity. nih.govcapes.gov.brnih.gov
Improved Selectivity: Fine-tuning the structure of the linker and the substituent groups can modulate the selectivity for AChE over BuChE, which is considered a desirable property for treating Alzheimer's disease. heraldopenaccess.us
Novel Functions: Derivatization can introduce new functionalities, such as antioxidant properties or the ability to interfere with beta-amyloid (Aβ) aggregation, transforming a single-target molecule into a multi-target therapeutic agent. nih.govresearchgate.net
Future research will likely focus on creating heterodimers, combining a Huperzine B moiety with other pharmacophores known to have beneficial effects in neurodegeneration, such as NMDA receptor antagonists or antioxidants. heraldopenaccess.usnih.gov The synthesis of analogs with improved pharmacokinetic properties, such as better blood-brain barrier penetration, is also a critical area of investigation. researchgate.netgoogle.com
Comprehensive Investigation of Multi-Targeting Potentials beyond Cholinesterase Inhibition
While the primary mechanism of action for this compound and its parent compound, Huperzine B, is the inhibition of AChE, there is growing evidence that these molecules possess a range of other pharmacological activities relevant to the treatment of neurodegenerative disorders. ontosight.airesearchgate.net This multi-target potential is a highly sought-after characteristic in the development of drugs for complex diseases like Alzheimer's.
Research has indicated that Huperzine alkaloids, in general, may exert neuroprotective effects through mechanisms independent of cholinesterase inhibition. researchgate.netgoogle.com These non-cholinergic actions include:
Antagonism of NMDA Receptors: Huperzine A has been shown to block N-methyl-D-aspartate (NMDA) receptors, which can help prevent the excitotoxicity associated with excessive glutamate (B1630785) stimulation, a phenomenon implicated in neuronal cell death. google.comebi.ac.uk While less studied in this compound specifically, this is a promising avenue for investigation, as NMDA receptor modulation is a clinically validated target in Alzheimer's disease. nih.gov
Protection against Beta-Amyloid (Aβ) Toxicity: Studies on related compounds suggest a protective role against the neurotoxic effects of Aβ peptides, which are the primary component of amyloid plaques in Alzheimer's disease. researchgate.netnih.gov Some dual-binding site inhibitors of AChE have been shown to interfere with Aβ deposition and aggregation. nih.gov The design of this compound, which targets the peripheral anionic site of AChE, is particularly relevant here, as this site is implicated in the binding and aggregation of Aβ. kau.edu.sa
Antioxidant and Anti-inflammatory Effects: Huperzine B has been shown to protect against hydrogen peroxide-induced injury, indicating antioxidant properties. nih.govkau.edu.sa Furthermore, some Huperzine A analogs have demonstrated anti-inflammatory effects, which are increasingly recognized as important in the pathology of neurodegenerative diseases. caldic.com
The investigation into these multi-targeting potentials for this compound is a critical next step. By understanding the full spectrum of its biological activities, researchers can better position it as a lead compound for developing disease-modifying therapies, rather than purely symptomatic treatments. nih.gov
Development of Novel Assays and Methodologies for Advanced Characterization
The advancement of our understanding of this compound and its derivatives necessitates the development and application of sophisticated analytical and biological assays. While standard methods like the Ellman's spectrophotometric method are routinely used to determine AChE and BuChE inhibitory activities, a deeper characterization requires more advanced techniques. nih.gov
Key areas for methodological development include:
High-Throughput Screening (HTS) Assays: To efficiently evaluate large libraries of new this compound derivatives, robust and miniaturized HTS assays are essential. These assays would allow for the rapid identification of compounds with enhanced potency and selectivity.
Cell-Based Assays for Neuroprotection: Moving beyond enzymatic assays, it is crucial to assess the neuroprotective effects of these compounds in cellular models of neurodegeneration. This includes assays that measure cell viability in the presence of neurotoxins like Aβ or hydrogen peroxide, as has been done for some Huperzine B derivatives. nih.gov
Assays for Aβ Aggregation Inhibition: To directly test the hypothesis that this compound can interfere with amyloid pathology, in vitro assays that monitor the aggregation of Aβ peptides in the presence of the compound are needed. Techniques like thioflavin T fluorescence assays or electron microscopy can be employed for this purpose.
Advanced Chromatographic and Spectroscopic Methods: For the simultaneous separation and determination of this compound and its potential metabolites, advanced techniques like cyclodextrin-modified mixed micellar electrokinetic capillary chromatography (CD-MEKC) could be adapted. ebi.ac.uk High-performance liquid chromatography (HPLC) methods are also fundamental for purification and analysis. thegoodscentscompany.com
In Silico Modeling and Structural Biology: Computational approaches, such as molecular docking and molecular dynamics simulations, are invaluable for understanding the binding interactions of this compound with its targets at an atomic level. acs.orgnih.gov These models can guide the rational design of new derivatives with improved binding affinity and selectivity. X-ray crystallography of the compound in complex with AChE can provide definitive structural evidence of its binding mode.
The development and application of these advanced methodologies will provide a more comprehensive and nuanced understanding of the structure-activity relationships, mechanisms of action, and therapeutic potential of this compound and its future iterations.
Strategic Development of this compound as a Lead Compound for Neurodegenerative Disorders
This compound stands out as a highly promising lead compound for the development of new therapeutics for neurodegenerative disorders, particularly Alzheimer's disease. ontosight.ainih.gov A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit better to the target. The strategic development of this compound involves leveraging its known strengths while addressing potential limitations through medicinal chemistry and further pharmacological evaluation.
The primary rationale for its development as a lead compound stems from several key findings:
Potent and Selective AChE Inhibition: Its significantly enhanced potency and selectivity for AChE compared to its parent compound, Huperzine B, make it a superior starting point for drug design. nih.gov
Validated "Dual-Site" Binding Strategy: The success of the dimerization strategy in creating this compound validates the dual-site binding hypothesis and provides a clear path for further optimization. capes.gov.br
Potential for Multi-Target Activity: As discussed previously, the Huperzine scaffold offers the potential for neuroprotective effects beyond cholinesterase inhibition, which is a highly desirable feature for a disease-modifying drug. researchgate.net
The strategic path forward should include:
Systematic Structure-Activity Relationship (SAR) Studies: A comprehensive exploration of how modifications to the linker (length, rigidity, chemical nature) and the Huperzine B moieties affect potency, selectivity, and off-target activities.
Optimization of Physicochemical Properties: Ensuring that new derivatives possess drug-like properties, such as appropriate solubility and stability, is crucial for their development.
In Vivo Efficacy Studies: Evaluating the most promising derivatives in animal models of Alzheimer's disease to assess their impact on cognitive deficits and underlying neuropathology.
Exploration for Other Neurodegenerative Conditions: While Alzheimer's is the primary focus, the neuroprotective and pro-cognitive effects of this compound and its analogs may be relevant for other conditions such as Parkinson's disease and vascular dementia. google.comthegoodscentscompany.com
By systematically building upon the foundation laid by this compound, researchers can aim to develop a clinical candidate with superior efficacy and a more comprehensive mechanism of action than currently available treatments.
Pharmacokinetic and Pharmacodynamic Modeling Research (Preclinical Focus)
For any lead compound to progress towards clinical application, a thorough understanding of its pharmacokinetic (PK) and pharmacodynamic (PD) properties is essential. Pharmacokinetics describes what the body does to the drug (absorption, distribution, metabolism, and excretion), while pharmacodynamics describes what the drug does to the body (the relationship between drug concentration and its effect).
Preclinical PK/PD research on this compound and its derivatives should focus on:
Absorption, Distribution, Metabolism, and Excretion (ADME) Profiling: In vitro and in vivo studies are needed to determine how the compound is absorbed, how it distributes throughout the body (especially its ability to cross the blood-brain barrier), how it is metabolized, and how it is eliminated. For instance, studies on Huperzine A have explored various routes of administration, including intranasal and transdermal, to optimize its delivery to the brain. caldic.com Similar investigations for this compound would be highly valuable.
Relationship between Dose, Concentration, and Effect: Establishing a clear relationship between the administered dose, the resulting concentration of the drug in the plasma and brain, and the degree of AChE inhibition is a primary goal. This information is critical for selecting appropriate doses for further preclinical and eventual clinical studies.
Duration of Action: Determining how long the inhibitory effect on AChE lasts after a single dose is crucial for establishing a dosing regimen. Huperzine A is known for its relatively long duration of action compared to other AChE inhibitors. It will be important to characterize this for this compound.
By integrating these preclinical PK and PD studies, researchers can build a comprehensive profile of this compound and its most promising analogs, providing the necessary data to support their advancement as potential new treatments for neurodegenerative diseases.
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for assessing the acetylcholinesterase (AChE) inhibitory activity of Bis(18)-Huperzine B in vitro?
- Answer : Use a modified Ellman assay with recombinant human AChE, ensuring substrate specificity (acetylthiocholine iodide) and inhibitor concentration gradients (e.g., 1 nM–10 μM). Include controls for non-enzymatic hydrolysis and validate results via LC-MS to confirm compound stability . For reproducibility, document kinetic parameters (IC₅₀, Ki) and statistical power calculations (α = 0.05) in the main text, with raw data in supplementary materials .
Q. How should researchers address discrepancies in reported IC₅₀ values for this compound across studies?
- Answer : Perform a meta-analysis of existing data, accounting for variables such as enzyme source (e.g., human vs. bovine AChE), assay pH, and temperature. Use Bland-Altman plots to identify systematic biases and validate findings with orthogonal methods (e.g., isothermal titration calorimetry) . Transparently report conflicting data in the discussion section, emphasizing methodological heterogeneity .
Advanced Research Questions
Q. What strategies optimize the blood-brain barrier (BBB) permeability of this compound in preclinical models?
- Answer : Employ in silico QSAR modeling to predict logP and polar surface area, followed by in vivo microdialysis in rodents. Compare pharmacokinetic profiles (AUC, Cmax) of structural analogs (e.g., Huperzine A) and use LC-MS/MS to quantify brain tissue concentrations. Address interspecies variability by cross-validating results in human induced pluripotent stem cell (iPSC)-derived BBB models .
Q. How can researchers resolve contradictory neuroprotective vs. pro-apoptotic effects of this compound in neuronal cell lines?
- Answer : Design dose-response studies (0.1–100 μM) across multiple cell lines (e.g., SH-SY5Y, PC12) under oxidative stress (H₂O₂-induced). Use RNA-seq to identify differentially expressed genes (e.g., Bcl-2, Bax) and validate via CRISPR/Cas9 knockouts. Ensure ethical reporting of both protective and toxic outcomes, even if they contradict the hypothesis .
Q. What computational frameworks are suitable for elucidating the binding dynamics of this compound to AChE?
- Answer : Combine molecular docking (AutoDock Vina) with molecular dynamics simulations (GROMACS) over 100 ns trajectories. Analyze root-mean-square fluctuation (RMSF) of key residues (e.g., Trp286, Phe295) and compare with X-ray crystallography data (if available). Publish simulation parameters and force field choices in supplementary materials to enable replication .
Methodological Guidelines
Q. How to design a robust animal study evaluating the cognitive effects of this compound?
- Answer : Use a double-blind, randomized controlled trial (RCT) in transgenic Alzheimer’s disease (AD) mice. Include endpoints like Morris water maze performance and Aβ plaque quantification via immunohistochemistry. Adhere to ARRIVE 2.0 guidelines for reporting animal research and pre-register the study protocol in a public repository .
Q. What statistical approaches mitigate false positives in high-throughput screening of this compound derivatives?
- Answer : Apply Benjamini-Hochberg correction for multiple comparisons and use machine learning (e.g., random forest) to prioritize hits based on toxicity/selectivity indices. Validate top candidates in secondary assays (e.g., patch-clamp electrophysiology for NMDA receptor antagonism) .
Data Reporting and Ethics
Q. How should researchers document unexpected off-target effects of this compound?
- Answer : Include a dedicated "Unexpected Findings" section in manuscripts, detailing off-target interactions (e.g., serotonin receptor affinity) and follow-up experiments. Adhere to FAIR data principles by depositing raw datasets in public repositories (e.g., Zenodo) with standardized metadata .
Q. What ethical considerations apply when translating this compound to human trials?
- Answer : Submit a detailed protocol to an institutional review board (IRB), including informed consent forms, exclusion criteria (e.g., hepatic impairment), and plans for adverse event monitoring. Reference the Declaration of Helsinki and ensure compliance with HIPAA for data anonymization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
